molecular formula C5H13O3P B118257 Phosphonic acid, propyl-, dimethyl ester CAS No. 18755-43-6

Phosphonic acid, propyl-, dimethyl ester

Cat. No. B118257
CAS RN: 18755-43-6
M. Wt: 152.13 g/mol
InChI Key: YWDFOLFVOVCBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, propyl-, dimethyl ester, also known as dimethyl propylphosphonate , is a type of phosphonic acid ester. It has been used as a fireproofing agent for isocyanate-based plastics . Other names for this compound include Dimethoxyphosphine oxide, Dimethyl acid phosphite, Dimethyl hydrogen phosphite, Dimethyl phosphonate, Hydrogen dimethyl phosphite, Methyl phosphonate .


Synthesis Analysis

Phosphonic acids and their esters can be synthesized from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, known as the McKenna synthesis, has been accelerated using microwave irradiation . Other methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .


Chemical Reactions Analysis

Phosphonic acid esters, including Phosphonic acid, propyl-, dimethyl ester, can undergo various chemical reactions. For example, they can be hydrolyzed to the corresponding phosphonic acids at 140°C . They can also react with alkyl halides in the presence of triethylamine, under solvent-free microwave-assisted conditions .

Scientific Research Applications

  • Polymeric Phosphonate Ester Applications : Phosphonic acid esters can be used to prepare polymeric phosphonate esters with potential in various applications. Challenges in achieving high molecular weight polymers through polycondensations of dimethyl phosphonate with diols are addressed by converting inactive phosphonic acid end groups into reactive methyl phosphonate end groups (Branham et al., 2000).

  • Phosphorylation of Waste Products : The dimethyl ester of phosphonic acid is shown to be effective as a phosphorylating agent for waste products from dimethyl terephthalate production, yielding products with distinct characteristics depending on the phosphorylation mode (Todorov et al., 1992).

  • Transesterification Polymerization : Studies on transesterification polymerization of polyphosphonate oligomers reveal insights into the modification of both polymer backbones and phosphorus substituents. This process is crucial for producing high molecular weight polymeric phosphonate esters (Myrex et al., 2003).

  • Sensor Coatings : Phosphonic acids and their esters are used in coatings for surface acoustic wave (SAW) devices, exhibiting selective responses to specific vapors like chloroethyl ethyl sulfide and dimethyl methylphosphonate (Katritzky et al., 1990).

  • Catalysis in Synthesis : The phosphonic acid mono alkyl esters, derivable from dimethyl or diethyl alkyl phosphonates, are used in catalysis for stereospecific elimination reactions, playing a significant role in organic synthesis (Reichwein & Pagenkopf, 2003).

  • Applications in Flame Retardant Materials : Phosphonic acid derivatives, like dimethyl terephthalate, are used in the preparation of reactive flame retardants. These compounds significantly reduce heat release and have potential applications in enhancing fire safety of materials (Benin et al., 2012).

  • Photolytic Applications : Studies on the photolysis of acyl phosphonic acid esters, including dimethyl esters, show that α-scission is a common occurrence, which is important for understanding the photostability and decomposition pathways of these compounds (Majima & Schnabel, 2010).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Phosphonic acids and their esters have found use in various fields, including chemical biology, medicine, materials, and other domains . Future research could focus on exploring more efficient methods for their synthesis and investigating their potential applications .

properties

IUPAC Name

1-dimethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDFOLFVOVCBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066406
Record name Dimethyl propylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl propylphosphonate

CAS RN

18755-43-6
Record name Dimethyl propylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-propyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-propyl-, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl propylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl propylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, propyl-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, propyl-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
Phosphonic acid, propyl-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
Phosphonic acid, propyl-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphonic acid, propyl-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
Phosphonic acid, propyl-, dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.